Direct Violet 66
Overview
Description
Direct Violet 66 is a complex compound that features a dicopper core. This compound is notable for its unique structure, which includes multiple sulfonate and diazenyl groups, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of Direct Violet 66 typically involves the coordination of copper ions with organic ligands containing sulfonate and diazenyl groups. The reaction conditions often require a neutral aqueous solution and controlled temperature to ensure the stability of the dicopper core .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The dicopper core can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: The compound can be reduced under specific conditions, typically involving reducing agents like hydrogen or hydrazine.
Substitution: The sulfonate and diazenyl groups can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxygen, hydrogen, and various organic solvents. The major products formed depend on the specific reaction conditions but often include modified versions of the original compound with different functional groups .
Scientific Research Applications
Direct Violet 66 has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Studied for its potential interactions with biological molecules, particularly in enzyme mimicry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of this compound involves its dicopper core, which can interact with various molecular targets. The copper ions can facilitate electron transfer reactions, making the compound effective in catalytic processes. The sulfonate and diazenyl groups also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Compared to other similar compounds, Direct Violet 66 stands out due to its unique dicopper core and the presence of multiple functional groups. Similar compounds include:
Bis(μ-oxo)dicopper complexes: These compounds also feature a dicopper core but differ in their specific ligands and reactivity.
Copper-phthalocyanine complexes: Known for their use in dyes and pigments, these compounds share some structural similarities but have different applications and properties
Properties
IUPAC Name |
dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;2*+2;2*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHRMPATRJSFJN-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)N)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19Cu2N7Na2O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904411 | |
Record name | Cuprate(2-), (mu-((7,7'-iminobis(3-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonato))(6-)))di-, disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1026.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6798-03-4 | |
Record name | EINECS 229-872-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cuprate(2-), [.mu.-[[7,7'-iminobis[3-[2-[5-(aminosulfonyl)-2-(hydroxy-.kappa.O)phenyl]diazenyl-.kappa.N1]-4-(hydroxy-.kappa.O)-2-naphthalenesulfonato]](6-)]]di-, sodium (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cuprate(2-), (mu-((7,7'-iminobis(3-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonato))(6-)))di-, disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium [μ-[[7,7'-iminobis[4-hydroxy-3-[[2-hydroxy-5-sulphamoylphenyl]azo]naphthalene-2-sulphonato]](6-)]]dicuprate(2-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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